α-Phenyllongifolol
Description
α-Phenyllongifolol (16this compound and 16β-phenyllongifolol) is a sesquiterpene derivative derived from the oleoresin of Pinus longifolia (Himalayan pine). It is primarily recognized for its role as a non-selective inhibitor of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B4 and UGT2B7, which are critical in drug metabolism and detoxification pathways . These enzymes catalyze glucuronidation, a Phase II metabolic reaction that enhances the water solubility of xenobiotics for excretion.
Recent studies highlight this compound’s dual inhibition of UGT2B4 and UGT2B7, with equipotent activity observed in both recombinant enzymes and human liver microsomes (HLMs) . This non-selectivity complicates its utility in reaction phenotyping but underscores its value in studying overlapping substrate specificities among UGT2B subfamily enzymes .
Properties
CAS No. |
946513-19-5 |
|---|---|
Molecular Formula |
C₂₁H₃₀O |
Molecular Weight |
298.46 |
Synonyms |
(αR,1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-α-phenyl-1,4-methanoazulene-9-methanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Clotrimazole
Structural Features :
- Clotrimazole is a synthetic imidazole derivative, distinct from α-Phenyllongifolol’s sesquiterpene backbone with a phenyl substituent.
Functional Comparison :
- Selectivity : Clotrimazole is a potent and selective UGT2B4 inhibitor (IC₅₀ = 11–35 nM in HLMs ± 2% bovine serum albumin [BSA]), with >24-fold selectivity over UGT2B7 and negligible activity against UGT1A enzymes .
- Mechanistic Insights: Unlike this compound, clotrimazole’s inhibition is minimally affected by substrate concentration or BSA-mediated binding shifts, making it a robust tool for UGT2B4-specific reaction phenotyping .
Table 1: Inhibition Profiles of this compound and Clotrimazole
Fluconazole
Functional Comparison :
- Fluconazole, another azole antifungal, inhibits UGT2B10 and UGT2B17 but lacks activity against UGT2B4/2B7 . This contrasts with this compound’s broader UGT2B4/2B7 inhibition.
Nicardipine
Functional Comparison :
- Nicardipine, a dihydropyridine calcium channel blocker, acts as a pan-UGT inhibitor but lacks the specificity of this compound or clotrimazole .
Key Research Findings
Impact of BSA on Inhibition Potency
- This compound’s inhibitory potency in HLMs is enhanced in the presence of 2% BSA (IC₅₀ shifts from 0.028 µM to 0.011 µM), likely due to BSA’s role in sequestering inhibitory free fatty acids released during incubation .
- Clotrimazole’s potency remains stable across BSA conditions (IC₅₀ = 0.021–0.035 µM), reflecting its lower susceptibility to nonspecific binding .
Table 2: BSA-Dependent Inhibition Kinetics
| Compound | IC₅₀ (0% BSA, µM) | IC₅₀ (2% BSA, µM) | Fraction Unbound (fᵤ) |
|---|---|---|---|
| 16this compound | 0.028 | 0.011 | 0.733 (predicted) |
| Clotrimazole | 0.035 | 0.021 | 0.328 (measured) |
Structural-Activity Relationship (SAR)
- The phenyl group in this compound is critical for UGT2B4/2B7 binding, whereas clotrimazole’s imidazole ring and chlorine substituents enhance UGT2B4 selectivity .
Practical Implications
- Drug-Drug Interaction (DDI) Studies: this compound is unsuitable for precise reaction phenotyping due to dual UGT2B4/2B7 inhibition but valuable for probing enzyme overlap. Clotrimazole’s selectivity supports UGT2B4-specific DDI assessments .
- Limitations : this compound’s structural complexity complicates analytical quantification, necessitating predictive modeling for fraction unbound (fᵤ) in HLMs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
